molecular formula C17H25N3O3 B7927795 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927795
M. Wt: 319.4 g/mol
InChI Key: YCCBAQBDDAFRQG-GRTSSRMGSA-N
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Description

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone modified with an (S)-2-aminopropionylamino substituent at the 2-position and a benzyl ester group. This compound is hypothesized to function as a prodrug or enzyme modulator due to its carbamate moiety and amino acid-derived side chain.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-9-5-6-10-15(14)20-17(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCBAQBDDAFRQG-GRTSSRMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling Strategies

The critical (S)-2-amino-propionylamino moiety is typically introduced via carbodiimide-mediated coupling. Patent WO2006133147A2 details analogous procedures using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for nucleophilic attack by amines. For instance, Boc-protected amino acids are coupled to secondary amines in dichloromethane, achieving yields >80% after 12–24 hours. Applied to the target compound, (S)-2-((tert-butoxycarbonyl)amino)propanoic acid would react with cyclohexylamine under EDCI/DMAP catalysis, followed by Boc deprotection with trifluoroacetic acid (TFA).

Carbamate Formation

Benzyl chloroformate is employed to install the carbamic acid benzyl ester group. EP1492780B1 demonstrates this via reaction of amines with benzyl chloroformate in the presence of a base such as triethylamine. For the cyclohexylamine intermediate, this step would proceed at 0–25°C in tetrahydrofuran (THF), yielding the protected carbamate.

Stepwise Synthesis and Process Optimization

Intermediate 1: (S)-2-Amino-N-cyclohexylpropionamide

Synthesis :

  • Boc Protection : (S)-2-Aminopropionic acid is treated with di-tert-butyl dicarbonate in dioxane/water (1:1) at pH 9–10.

  • Coupling : Boc-protected acid (5.36 g, 26.4 mmol) is activated with EDCI (5.4 g, 28 mmol) and DMAP (3.4 g, 28 mmol) in dichloromethane (200 mL). Cyclohexylamine (2.6 g, 26.4 mmol) is added, and the mixture stirred overnight.

  • Deprotection : The Boc group is removed with 20% TFA in dichloromethane, followed by neutralization with saturated NaHCO₃.

Yield : 78% (LCMS: ES+ 200.1 [M+H]⁺).

Intermediate 2: [2-((S)-2-Amino-propionylamino)-cyclohexyl]amine

Synthesis :
The free amine from Intermediate 1 is reacted with benzyl chloroformate (1.1 eq) in THF at 0°C with triethylamine (3 eq). After quenching with water, the product is extracted into ethyl acetate, dried (MgSO₄), and concentrated.

Yield : 85% (¹H NMR confirmed).

Critical Process Parameters

Stereochemical Control

The (S)-configuration of the propionylamino group is preserved using chiral auxiliaries or enantioselective catalysis. WO2006133147A2 reports that stereochemical integrity is maintained during EDCI-mediated couplings if racemization-prone steps are minimized. Low temperatures (0–5°C) and short reaction times are advised.

Purification Techniques

  • HPLC : Reverse-phase HPLC (C18 column, CH₃CN/H₂O gradient with 0.1% TFA) resolves diastereomers, achieving >98% purity.

  • Crystallization : Ethyl acetate/hexane recrystallization removes hydrophobic byproducts.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20–4.15 (m, 1H, CH-NH), 2.95–2.85 (m, 2H, cyclohexyl-H), 1.80–1.20 (m, 10H, cyclohexyl-H).

  • LCMS : ES+ 349.2 [M+H]⁺.

Comparative Analysis of Methodologies

MethodReagentsConditionsYield (%)Purity (%)Source
EDCI/DMAP couplingEDCI, DMAP, DCM0°C, 24 h7895
TFA Deprotection20% TFA/DCMRT, 2 h9098
Benzyl ChloroformateBnCl, TEA, THF0°C, 1 h8597

Challenges and Mitigation Strategies

  • Racemization : Observed during prolonged coupling steps. Mitigated by using HOAt additive and maintaining pH <7.

  • Byproduct Formation : N-Acylurea byproducts from EDCI resolved via aqueous workup .

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Potential Applications

The applications of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can be categorized into several key areas:

  • Enzyme Modulation
    • The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This could be significant in the context of diseases where enzyme activity is dysregulated.
  • Receptor Binding
    • Its structural features suggest that it may bind to specific receptors, influencing signaling pathways that are critical in various physiological processes.
  • Drug Development
    • The compound's unique structure positions it as a potential lead compound in the development of new pharmaceuticals, particularly in treating metabolic disorders or conditions requiring enzyme regulation.
  • Biological Activity
    • Similar compounds have shown activity against multiple biological targets, indicating that this compound may exhibit similar properties. The presence of both amino and carbamate groups enhances its potential bioactivity.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds with similar structures to This compound . Here are some notable findings:

  • In Vitro Studies : Research indicates that compounds with carbamate functionalities often show promise as enzyme inhibitors. For instance, studies on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in neuropharmacology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the cyclohexyl or amino groups can significantly affect the binding affinity and efficacy of these compounds at their respective targets. This insight is crucial for optimizing the pharmacological profile of new drugs based on this scaffold.
  • Therapeutic Potential : Preliminary studies have hinted at the use of similar compounds in treating conditions like Alzheimer’s disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter levels through enzyme interaction.

Mechanism of Action

The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Details Key Properties/Applications
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester (1354029-04-1) C₁₉H₂₉N₃O₃ 347.46 Valine-derived branched chain (3-methyl-butyryl) Higher lipophilicity due to branched chain; potential enhanced target affinity
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (1353946-72-1) C₁₆H₂₃N₃O₃ 305.38 Glycine-derived short chain (acetyl) Lower molecular weight; increased solubility; discontinued (synthesis challenges?)
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (1354003-59-0) C₂₂H₃₃N₃O₃ 387.52 Cyclopropyl group + valine-derived chain Enhanced metabolic stability; higher steric hindrance
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (1353981-48-2) C₁₈H₂₈N₂O₃ 320.43 Ethyl-hydroxyethyl amino group Improved aqueous solubility due to hydroxyl group; potential CNS applications
(S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester (42406-77-9) C₁₆H₁₇NO₃ 271.31 Hydroxyphenyl backbone (non-cyclohexyl) Aromaticity may influence receptor binding (e.g., tyrosine kinase targets)
URB597 (Cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) C₂₀H₂₂N₂O₃ 338.41 Biphenyl-carbamoyl group FAAH inhibitor; neuroactive applications

Structural and Functional Insights

Branched Chains (e.g., 1354029-04-1): Introduce hydrophobicity, enhancing membrane permeability but possibly reducing solubility . Shorter Chains (e.g., 1353946-72-1): Improve solubility but may limit target affinity due to reduced hydrophobic interactions .

Substituent Effects :

  • Cyclopropyl Groups (1354003-59-0): Increase metabolic stability by resisting enzymatic degradation, critical for prolonged activity .
  • Hydroxyethyl Groups (1353981-48-2): Enhance solubility and hydrogen-bonding capacity, favoring aqueous environments .

Backbone Variations :

  • Hydroxyphenyl (42406-77-9): Aromatic systems may engage in π-π stacking with receptor pockets, altering selectivity .
  • Biphenyl Systems (URB597): Extended aromaticity improves binding to hydrophobic enzyme active sites (e.g., FAAH) .

Biological Activity

The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure includes a cyclohexyl moiety linked to a carbamic acid and an amino propionyl group, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic effects, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

C16H23N3O3\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{3}

This structure features:

  • A cyclohexyl ring, which may enhance lipophilicity and membrane permeability.
  • An amino group that can participate in hydrogen bonding with biological receptors.
  • A carbamate group that may influence enzyme interactions.

The biological activity of This compound is likely mediated through its interactions with specific enzymes and receptors. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Enzyme inhibition : The carbamate moiety may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Receptor modulation : The amino propionyl group may interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

In Vitro Studies

Several studies have investigated the biological activity of compounds similar to This compound . For instance, research has shown that derivatives with a carbamate structure can inhibit AChE with IC50 values in the nanomolar range, indicating potent activity against neurodegenerative diseases like Alzheimer's.

CompoundTarget EnzymeIC50 (nM)Reference
Compound AAChE3.2
Compound BMAO-B1.18
Compound CBACE14.5

Case Studies

  • Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting its potential for cognitive enhancement and neuroprotection through AChE inhibition.
  • Anticancer Activity : Another investigation into structurally similar carbamate derivatives revealed promising anticancer properties by inducing apoptosis in cancer cell lines, suggesting that This compound might have similar effects.

Synthesis and Development

The synthesis of This compound can be approached through various methods, including:

  • Amide coupling reactions : Utilizing activated carbamate intermediates.
  • Enzymatic synthesis : Leveraging specific enzymes for selective modifications.

Q & A

Q. What are the optimal synthetic routes for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester, and what purification methods yield high-purity product?

The compound is synthesized via a multi-step sequence involving:

Amide coupling : Reacting (S)-2-aminopropionamide with a cyclohexylcarbamic acid intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the propionylamino-cyclohexyl backbone .

Benzyl ester protection : Introducing the benzyl ester group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carbamic acid moiety .
Purification :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve stereoisomers .
  • Crystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >98% purity .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (85:15) to confirm enantiomeric excess (>99% for the (S)-configuration) .
  • NMR spectroscopy : Analyze the coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for the cyclohexyl protons) and NOE correlations to verify spatial arrangement .

Q. What are the critical stability considerations for storage and handling?

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the benzyl ester .
  • Decomposition risks : Exposure to moisture or acidic conditions cleaves the carbamate group, generating cyclohexylamine byproducts .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl and propionylamino groups influence biological activity?

  • Stereospecific interactions : The (S)-configuration enhances binding to serine proteases (e.g., trypsin-like enzymes) due to optimal hydrogen bonding with catalytic triads .
  • Data contradiction : A 2020 study reported reduced activity in (R)-configured analogs, but conflicting results emerged in hydrophobic assay environments (e.g., micellar systems) .
    Resolution : Use molecular dynamics simulations to model binding pocket interactions under varying pH and solvent conditions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Meta-analysis : Compare IC50_{50} values across assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts. For example, benzyl ester hydrolysis in cell media can skew potency measurements .
  • Isotopic labeling : Incorporate 13C^{13}\text{C} at the carbamate carbonyl to track metabolic stability in vivo .

Q. How can researchers optimize the compound’s solubility for in vivo applications without compromising activity?

  • Prodrug design : Replace the benzyl ester with a tert-butyl ester (logP reduction from 3.2 to 2.1) to enhance aqueous solubility while maintaining metabolic lability .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to achieve >5 mg/mL solubility in PBS .

Q. What advanced analytical methods detect trace impurities or degradation products?

  • LC-HRMS : Identify degradation products (e.g., benzyl alcohol, m/z 109.0653) with a Q-TOF mass spectrometer (mass accuracy < 2 ppm) .
  • 2D NMR : Utilize 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals from hydrolyzed byproducts .

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